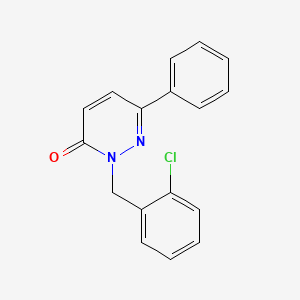![molecular formula C13H12Cl2N4O B2839539 (3,4-Dichlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2309775-70-8](/img/structure/B2839539.png)
(3,4-Dichlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound contains a 1,2,3-triazole ring and an azetidine ring. 1,2,3-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their stability, ability to form hydrogen bonds, and active involvement in dipole-dipole and π-stacking interactions . Azetidines are four-membered heterocyclic compounds containing one nitrogen atom .
Synthesis Analysis
The synthesis of 1,2,3-triazoles often involves the Huisgen cycloaddition, a [3+2] dipolar cycloaddition between an azide and an alkyne . The synthesis of azetidines often involves the reaction of β-amino alcohols with carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and azetidine rings, along with the dichlorophenyl and methanone groups .Chemical Reactions Analysis
1,2,3-Triazoles are known for their reactivity with a variety of reagents, and can undergo reactions such as N-alkylation, N-arylation, and oxidation . Azetidines can undergo ring-opening reactions, among others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring could contribute to its stability and ability to form hydrogen bonds .Wirkmechanismus
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O/c14-11-2-1-10(5-12(11)15)13(20)18-6-9(7-18)8-19-4-3-16-17-19/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHYOOJKKNHVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2839467.png)
![1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole](/img/structure/B2839468.png)
![2-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839469.png)
![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839470.png)



![1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B2839476.png)
![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2839477.png)
![2-Oxo-5-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2839478.png)